

molecular structure and weight of 4-Bromo-2,5-dichloropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,5-dichloropyridine**

Cat. No.: **B1438503**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2,5-dichloropyridine** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2,5-dichloropyridine**, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, molecular structure, and key identifiers. Furthermore, it explores the compound's role as a versatile building block in organic synthesis, supported by an exemplary experimental protocol for a related isomer that demonstrates common synthetic strategies. This guide serves as an essential resource for scientists leveraging this intermediate in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is one of the most prevalent heterocyclic structures in FDA-approved pharmaceuticals and bioactive natural products.^{[1][2]} Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic introduction of halogen atoms onto the pyridine ring, as seen in **4-Bromo-2,5-dichloropyridine**, offers a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter metabolic stability, binding affinity, and membrane permeability.

4-Bromo-2,5-dichloropyridine (CAS No. 1184917-16-5) is a valuable chemical intermediate used in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.^[3] The distinct positioning of its three halogen atoms—a bromine at the 4-position and chlorines at the 2- and 5-positions—provides multiple, differentiated reaction sites for synthetic chemists to exploit in the construction of novel drug candidates.

Molecular Structure and Identification

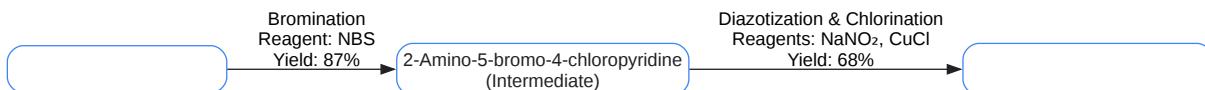
The unambiguous identification of **4-Bromo-2,5-dichloropyridine** is crucial for experimental reproducibility and regulatory compliance. The structure consists of a pyridine ring substituted with two chlorine atoms and one bromine atom.

Caption: 2D representation of the **4-Bromo-2,5-dichloropyridine** molecule.

The compound's structure is precisely defined by its IUPAC name, **4-bromo-2,5-dichloropyridine**^[4], and can be represented in various line notations for computational chemistry applications.

- Canonical SMILES:C1=C(C(=CN=C1Cl)Cl)Br^[4]
- InChI:InChI=1S/C5H2BrCl2N/c6-3-1-5(8)9-2-4(3)7/h1-2H^[4]
- InChIKey:KKWPWIYBRGEYEB-UHFFFAOYSA-N^[4]

Physicochemical and Spectroscopic Data


A thorough understanding of the compound's physical properties is essential for its proper handling, storage, and application in chemical reactions. The key data are summarized below.

Property	Value	Source(s)
CAS Number	1184917-16-5	[3][4][5][6][7][8]
Molecular Formula	C ₅ H ₂ BrCl ₂ N	[3][4][6][7]
Molecular Weight	226.88 g/mol	[3][4][6]
Appearance	White solid	[3]
Melting Point	60-61 °C	[9]
Boiling Point	254 °C	[3][6][9]
Density	1.848 g/cm ³	[3][6][9]
Flash Point	108 °C	[3][6][9]
Hydrogen Bond Acceptor Count	1	[4]
Hydrogen Bond Donor Count	0	[4]
LogP	3.15	[3]

Synthesis and Reactivity Insights

The synthesis of polyhalogenated pyridines often involves multi-step sequences that require precise control of reaction conditions. While a specific, peer-reviewed synthesis for **4-Bromo-2,5-dichloropyridine** is not readily available in the provided sources, the synthesis of its isomer, 5-Bromo-2,4-dichloropyridine, offers a highly relevant and illustrative protocol.[10][11] This process demonstrates a common and robust strategy for introducing bromo and chloro substituents onto a pyridine ring starting from a simpler precursor.

The synthesis proceeds in two main stages: electrophilic bromination followed by a Sandmeyer-type diazotization and chlorination.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a dichlorobromopyridine isomer.

Exemplary Protocol: Synthesis of 5-Bromo-2,4-dichloropyridine

This protocol is adapted from established methods and serves as an expert guide to the chemical principles involved.[10][11]

Part A: Bromination Reaction

- Reactor Setup: Dissolve the starting material, 2-amino-4-chloropyridine (1 equivalent), in a suitable solvent such as dichloromethane (DCM) in a reactor vessel equipped with a stirrer and cooling system.
- Cooling: Cool the solution to 0 °C.
 - Expertise Note: Lowering the temperature is critical to control the exothermicity of the bromination reaction and to minimize the formation of undesired side products.
- Reagent Addition: Slowly add N-bromosuccinimide (NBS) (approx. 1.1 equivalents) in batches.
 - Expertise Note: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. Batch-wise addition helps maintain temperature control.
- Reaction Monitoring: Stir the mixture for approximately 30-60 minutes. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
 - Trustworthiness: This self-validating step ensures the reaction proceeds to completion before workup, maximizing yield.
- Workup and Isolation:
 - Remove the solvent under reduced pressure (rotary evaporation).

- Dissolve the crude residue in ethyl acetate and wash with 1M HCl, followed by a basic solution (e.g., NaHCO₃) and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate product, 2-amino-5-bromo-4-chloropyridine.

Part B: Diazotization and Chlorination (Sandmeyer Reaction)

- Reactor Setup: Dissolve the intermediate from Part A (1 equivalent) in concentrated hydrochloric acid and cool the mixture to -30 °C.
- Expertise Note: The diazotization of aromatic amines requires strongly acidic conditions and very low temperatures to ensure the stability of the highly reactive diazonium salt intermediate.
- Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (approx. 1.2 equivalents) in water, maintaining the temperature at -30 °C. Vigorous gas (N₂) evolution will be observed.
- Chlorination: After the addition is complete, add cuprous chloride (CuCl) as a catalyst and allow the reaction to slowly warm to room temperature.
- Expertise Note: CuCl catalyzes the substitution of the diazonium group with a chloride ion, a classic Sandmeyer reaction.
- Monitoring and Workup:
 - Monitor the reaction to completion using TLC.
 - Carefully neutralize the reaction mixture with a strong base (e.g., NaOH) to an alkaline pH.
 - Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
- Purification: Purify the crude product via column chromatography to obtain the final product, 5-Bromo-2,4-dichloropyridine.

Applications in Drug Discovery and Development

4-Bromo-2,5-dichloropyridine is not an active pharmaceutical ingredient itself but rather a crucial starting material or intermediate.[12] Its three distinct halogen-substituted positions allow for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of a diverse library of complex molecules. This versatility makes it an invaluable tool for:

- Lead Optimization: Medicinal chemists can use this scaffold to systematically probe the structure-activity relationship (SAR) of a lead compound by introducing different functional groups at the 2-, 4-, and 5-positions.
- Scaffold Hopping: It can serve as a core fragment in the design of new chemical entities that mimic the biological activity of existing drugs but possess novel intellectual property.
- Fragment-Based Drug Discovery (FBDD): As a halogenated fragment, it can be used in screening campaigns to identify initial binding interactions with therapeutic targets.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, **4-Bromo-2,5-dichloropyridine** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dry place.[9] Recommended storage temperatures are often refrigerated (2-8 °C) to ensure long-term stability.[13]

Conclusion

4-Bromo-2,5-dichloropyridine stands out as a highly functionalized and synthetically versatile building block for advanced chemical research. Its defined molecular structure and physicochemical properties, combined with its potential for selective chemical modification, make it a valuable asset in the pipeline of pharmaceutical and agrochemical development. This guide provides the core technical knowledge required for researchers to effectively and safely utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-Bromo-2,5-dichloropyridine - [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 4-Bromo-2,5-dichloropyridine - CAS:1184917-16-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. 4-Bromo-2,5-dichloropyridine | 1184917-16-5 [chemicalbook.com]
- 9. 4-Bromo-2,5-dichloropyridine CAS#: 1184917-16-5 [chemicalbook.com]
- 10. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. 849937-96-8|5-Bromo-2,4-dichloropyridine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [molecular structure and weight of 4-Bromo-2,5-dichloropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1438503#molecular-structure-and-weight-of-4-bromo-2-5-dichloropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

